molecular formula C19H18N2O2 B14800786 Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-

Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-

Cat. No.: B14800786
M. Wt: 306.4 g/mol
InChI Key: QXVQIQIHWVAAAL-GHRIWEEISA-N
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Description

N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-phenylvinyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-phenylvinyl]acetamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically involve heating the reactants in the presence of a catalyst such as acetic acid or hydrochloric acid. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-phenylvinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-phenylvinyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-phenylvinyl]acetamide involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-phenylvinyl]acetamide can be compared with other indole derivatives such as:

The uniqueness of N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-phenylvinyl]acetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-3-(2,3-dihydroindol-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]acetamide

InChI

InChI=1S/C19H18N2O2/c1-14(22)20-17(13-15-7-3-2-4-8-15)19(23)21-12-11-16-9-5-6-10-18(16)21/h2-10,13H,11-12H2,1H3,(H,20,22)/b17-13+

InChI Key

QXVQIQIHWVAAAL-GHRIWEEISA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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